An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
This guide provides a comprehensive technical overview of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, proteomics, and materials science. Its unique electronic properties, conferred by the perfluorinated ring and the methoxy substituent, make it a valuable building block and a specialized chemical tool. This document delves into its chemical identity, synthesis, key applications, and physicochemical properties, providing field-proven insights and methodologies for its use.
Core Chemical Identity
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a white crystalline solid. The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly increases the acidity of the carboxylic acid group and influences the molecule's overall reactivity and metabolic stability when incorporated into larger structures.[1][2]
| Identifier | Value |
| CAS Number | 3153-01-3[3][4][5] |
| Molecular Formula | C₈H₄F₄O₃[1][3] |
| Molecular Weight | 224.11 g/mol [1][3] |
| IUPAC Name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid[3][4][5] |
| InChI | 1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14)[3][4][5] |
| InChIKey | MWSDDXXQRTVVDO-UHFFFAOYSA-N[3][4][5] |
| SMILES | COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F[3][4][5] |
| Melting Point | 123-125 °C[1][2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is not commonly detailed in standard literature. However, a plausible and robust synthesis can be designed based on established methodologies for fluorinated aromatic compounds. The most direct conceptual route involves the nucleophilic aromatic substitution of the para-fluorine atom of pentafluorobenzoic acid with methoxide, followed by acidification. This approach is logical due to the high activation of the ring towards nucleophilic attack, with the para-position being particularly susceptible.
An alternative, though less direct, route could involve the lithiation and subsequent carboxylation of 2,3,5,6-tetrafluoroanisole. The following protocol details the more direct methoxylation route.
Diagram of Proposed Synthesis
Caption: Proposed synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on known reactions of perfluorinated aromatic compounds.
Materials:
-
Pentafluorobenzoic acid
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve pentafluorobenzoic acid (1 equivalent) in anhydrous DMF.
-
Nucleophilic Substitution: Add sodium methoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the initial reaction subsides, heat the mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up and Acidification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a white crystalline solid.
Applications in Research and Development
The unique structure of this compound lends itself to several specialized applications.
Building Block in Pharmaceutical and Agrochemical Synthesis
The tetrafluorinated phenyl ring is a bioisostere for other aromatic systems and can be used to enhance the metabolic stability and bioactivity of drug candidates.[3] The fluorine atoms can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a compound.[1] The methoxy group provides a handle for further chemical modification.
Chemical Proteomics: A Niche Reagent for Protein Cleavage
While cyanogen bromide (CNBr) is the classic reagent for cleaving proteins at methionine residues, its use can be problematic. 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid has been identified as a valuable alternative for the selective chemical cleavage of proteins at methionine residues, a critical technique in protein sequencing and proteomics.[1][3] The mechanism is believed to involve the activation of the carboxylic acid, followed by nucleophilic attack by the sulfur atom of the methionine side chain, leading to peptide bond scission.
Workflow for Methionine-Specific Protein Cleavage
Caption: Workflow for protein cleavage at methionine residues.
Representative Protocol for Protein Cleavage
Materials:
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Lyophilized protein sample
-
Guanidine hydrochloride (Gdn-HCl)
-
Tris-HCl buffer
-
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Standard laboratory equipment for protein handling and analysis
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Gdn-HCl, 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL. Ensure the protein is fully solubilized.
-
Reagent Preparation: Prepare a stock solution of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid in a compatible organic solvent like acetonitrile.
-
Cleavage Reaction: Add the cleavage reagent to the denatured protein solution. The final concentration of the reagent and reaction conditions (temperature, time) may need to be optimized for the specific protein, but a starting point is a 100-fold molar excess of the reagent over methionine residues, incubated at 37 °C for 24 hours in the dark.
-
Reaction Quenching: Stop the reaction by diluting the sample with an appropriate buffer for downstream analysis or by adding a quenching agent if necessary.
-
Sample Cleanup: Desalt the resulting peptide mixture using a suitable method, such as solid-phase extraction (e.g., C18 cartridges), to remove excess reagent and denaturant.
-
Analysis: Analyze the resulting peptide fragments by mass spectrometry (e.g., LC-MS/MS) to identify the cleavage sites and confirm the protein's sequence.
Physicochemical and Spectroscopic Profile
Solubility
Based on its structure ("like dissolves like") and data for similar compounds, a qualitative solubility profile can be established.
| Solvent Class | Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The carboxylic acid and methoxy groups can hydrogen bond with the solvent. |
| Polar Aprotic (e.g., Acetone, THF, DMF) | Soluble | The polar functional groups interact favorably with the polar aprotic solvent. |
| Non-Polar (e.g., Hexanes, Toluene) | Sparingly Soluble to Insoluble | The high polarity of the molecule limits its solubility in non-polar solvents. |
| Aqueous | pH-dependent | Sparingly soluble in neutral water. Solubility increases significantly at higher pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |
Predicted Spectroscopic Data
¹H NMR (Proton NMR):
-
A singlet peak is expected for the methoxy group (-OCH₃) protons, likely in the range of 3.8-4.2 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) is expected further downfield, typically >10 ppm, and its presence may depend on the solvent used.
¹³C NMR (Carbon NMR):
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A peak for the methoxy carbon around 55-65 ppm.
-
The carboxylic acid carbonyl carbon should appear around 160-170 ppm.
-
Multiple complex peaks for the aromatic carbons are expected in the range of 110-160 ppm, showing characteristic C-F coupling.
¹⁹F NMR (Fluorine NMR):
-
Given the symmetry of the fluorine substitution, a single signal or a complex multiplet is expected. The chemical shift would be in the typical range for fluoroaromatic compounds.
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A broad O-H stretch from the carboxylic acid dimer hydrogen bonding, typically centered around 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carbonyl group around 1700-1725 cm⁻¹.
-
Strong C-F stretching bands in the fingerprint region, typically between 1100-1400 cm⁻¹.
-
C-O stretching from the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Safety and Handling
As with any laboratory chemical, 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Methoxy-2,3,5,6-tetrafluorobenzoic acid. Retrieved from [Link]
Sources
- 1. Buy 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | 3153-01-3 [smolecule.com]
- 2. 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid (3153-01-3) for sale [vulcanchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 5. 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]
